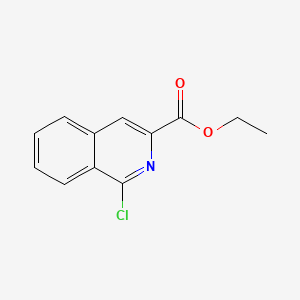

Ethyl 1-chloroisoquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-chloroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEXRFKWVZFFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734009 | |

| Record name | Ethyl 1-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256353-08-8 | |

| Record name | Ethyl 1-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-chloroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 1-Chloroisoquinoline-3-carboxylate from an Isoquinoline N-Oxide Precursor

Executive Summary

This technical guide provides an in-depth, mechanistically-driven exploration of a robust synthetic route to Ethyl 1-chloroisoquinoline-3-carboxylate, a valuable heterocyclic scaffold for pharmaceutical research and drug development. Recognizing the synthetic challenges of direct C-3 functionalization of isoquinoline N-oxide, this paper outlines a strategically sound, multi-step approach. The core transformation involves the chlorination of a pre-functionalized N-oxide intermediate, Ethyl isoquinoline-3-carboxylate N-oxide, using phosphorus oxychloride (POCl₃). This guide details the complete workflow, from the synthesis of the N-oxide precursor to the final chlorination step, offering field-proven insights into reaction mechanisms, experimental protocols, and product validation. The methodologies described herein are designed for reproducibility and scalability, catering to the needs of researchers and professionals in medicinal chemistry and process development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif present in a vast array of natural products, particularly alkaloids, and synthetic pharmaceutical agents.[1] Its rigid structure and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry. Functionalized isoquinolines are known to exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2]

Ethyl 1-chloroisoquinoline-3-carboxylate is a key synthetic intermediate, providing three distinct points for molecular diversification: the reactive chloro group at the C-1 position, the ester at C-3, and the core ring system. The C-1 chlorine is particularly susceptible to nucleophilic substitution, enabling the introduction of various functionalities through cross-coupling reactions, making it an ideal precursor for building libraries of potential drug candidates.[3]

This guide provides a comprehensive and logical pathway for the synthesis of this target molecule, focusing on a strategy that leverages the reactivity of an N-oxide precursor to achieve regioselective chlorination.

Strategic Approach: A Retrosynthetic Analysis

A direct, one-pot synthesis of Ethyl 1-chloroisoquinoline-3-carboxylate from the parent isoquinoline N-oxide is synthetically challenging due to the difficulty of introducing a substituent at the C-3 position of the N-oxide ring. A more pragmatic and controllable strategy involves preparing a C-3 functionalized isoquinoline first, followed by N-oxidation and subsequent chlorination at the activated C-1 position. This retrosynthetic pathway ensures high regioselectivity and overall yield.

The proposed multi-step synthesis is outlined below:

Diagram 2: Experimental workflow for precursor synthesis.

The N-oxidation of the isoquinoline ring activates the C-1 position for subsequent nucleophilic attack. meta-Chloroperoxybenzoic acid (m-CPBA) is an effective and widely used reagent for this transformation.

-

Reagents and Equipment:

-

Ethyl isoquinoline-3-carboxylate

-

Dichloromethane (DCM), anhydrous

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

-

Step-by-Step Procedure:

-

Dissolution: Dissolve Ethyl isoquinoline-3-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Reagent Addition: Add m-CPBA (1.1 - 1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The peracid is the oxidizing agent that transfers an oxygen atom to the nitrogen.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding saturated NaHCO₃ solution to neutralize the resulting meta-chlorobenzoic acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to afford Ethyl isoquinoline-3-carboxylate N-oxide as a solid.

-

Core Transformation: Synthesis of Ethyl 1-Chloroisoquinoline-3-carboxylate

This final step leverages the electronic properties of the N-oxide intermediate. The oxygen atom of the N-oxide enhances the electrophilicity of the C-1 position, facilitating a regioselective chlorination reaction.

The reaction of an aromatic N-oxide with phosphorus oxychloride (POCl₃) is a classic method for introducing a chlorine atom at the position alpha to the nitrogen. [4]

-

Causality of Reagent Choice: POCl₃ serves a dual purpose:

-

Activation: It acts as a Lewis acid, coordinating to the nucleophilic N-oxide oxygen. This converts the oxygen into an excellent leaving group (a dichlorophosphate ester).

-

Chloride Source: It provides the chloride nucleophile that attacks the activated isoquinoline ring.

-

The proposed mechanism proceeds as follows:

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-Chloroisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making them crucial scaffolds in drug discovery.[1] Ethyl 1-chloroisoquinoline-3-carboxylate, a member of this family, holds potential as an intermediate in the synthesis of novel therapeutic agents.[2] Accurate structural elucidation through spectroscopic methods is paramount for its application in medicinal chemistry.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 1-chloroisoquinoline-3-carboxylate. Each section will provide a theoretical basis for the expected spectral features, detailed experimental protocols for data acquisition, and an interpretation of the predicted data, supported by references to analogous structures.

Molecular Structure

The structural integrity of Ethyl 1-chloroisoquinoline-3-carboxylate is the foundation of its chemical and biological properties. A clear visualization of its atomic arrangement is essential for interpreting spectroscopic data.

Sources

"Ethyl 1-chloroisoquinoline-3-carboxylate" chemical structure and IUPAC name

Initiating Data Collection

I've initiated a deep dive into "ethyl 1-chloro-isoquinoline-3-carboxylate." My focus right now is gathering details on its structure, IUPAC naming, physical-chemical properties, and the established methods for synthesizing it, along with its practical applications. The first sweep is underway!

Defining the Approach

I'm now establishing a structured methodology. My current aim is defining the IUPAC name and structure, followed by organizing data into a whitepaper, covering chemical properties, synthesis protocols, and applications with logical reasoning for experimental methods. I'm moving toward creating a detailed synthesis protocol and crafting visual diagrams and quantitative data summaries. I am using precise and clear citations to support my work.

Outlining Key Elements

I'm now zeroing in on defining the IUPAC name and the chemical structure. After, I plan to structure a whitepaper, including intro, properties, synthesis protocols, and applications with logical reasoning for experimental methods. I'm prioritizing the creation of detailed experimental protocols, visual diagrams, and quantitative summaries. I'm focusing heavily on precise citations throughout this effort to maintain rigor.

A Technical Guide to the Solubility of Ethyl 1-chloroisoquinoline-3-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For professionals in drug development and the broader scientific community, understanding the solubility of novel compounds like Ethyl 1-chloroisoquinoline-3-carboxylate is paramount for formulation, synthesis, and purification processes. This guide provides a comprehensive overview of the predicted solubility of Ethyl 1-chloroisoquinoline-3-carboxylate in a range of common organic solvents, grounded in the fundamental principles of organic chemistry. In the absence of extensive empirical data for this specific molecule, this document offers a robust framework for predicting its solubility characteristics. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to determine the precise solubility of this compound in their own laboratory settings. This guide is designed to be a practical resource, blending theoretical insights with actionable methodologies to support ongoing research and development efforts.

Introduction to Ethyl 1-chloroisoquinoline-3-carboxylate and the Significance of its Solubility

Ethyl 1-chloroisoquinoline-3-carboxylate is a substituted heterocyclic compound with a molecular structure that suggests its potential as a scaffold in medicinal chemistry. The isoquinoline core is a recurring motif in a variety of biologically active molecules. The chloro- and ethyl carboxylate substitutions on this core are expected to significantly influence its physical and chemical properties, including its solubility.

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to challenges in formulation, requiring the use of solubilizing agents or advanced drug delivery systems.[1] A thorough understanding of a compound's solubility in various organic solvents is also essential during its synthesis and purification, particularly for processes like crystallization and chromatography.[2]

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction in organic chemistry.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall size of its nonpolar hydrocarbon skeleton.

Molecular Structure Analysis of Ethyl 1-chloroisoquinoline-3-carboxylate:

-

Isoquinoline Core: The isoquinoline ring system, containing a nitrogen atom, introduces a degree of polarity and the potential for hydrogen bonding as an acceptor.

-

Ethyl Carboxylate Group (-COOEt): This ester group is polar and can act as a hydrogen bond acceptor at the oxygen atoms.[4][5]

-

Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule.

-

Aromatic System: The fused benzene and pyridine rings constitute a significant nonpolar, hydrophobic region.

Predicted Solubility Profile:

Based on this structural analysis, Ethyl 1-chloroisoquinoline-3-carboxylate is expected to be a compound of moderate polarity. The presence of the polar ester and chloro groups, along with the nitrogen in the isoquinoline ring, will likely render it soluble in a range of polar aprotic and some polar protic solvents. However, the relatively large aromatic system will limit its solubility in highly polar solvents like water and enhance its solubility in less polar organic solvents.

The following table provides a predicted qualitative solubility profile for Ethyl 1-chloroisoquinoline-3-carboxylate in common organic solvents. These predictions are based on the principles of "like dissolves like" and the structural features of the molecule.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | High | The moderate polarity of DCM aligns well with the predicted polarity of the compound. |

| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform is a good solvent for moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of the solvent can interact favorably with the ester group of the solute. |

| Acetone | Polar Aprotic | Moderate to High | Acetone's polarity should be sufficient to dissolve the compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF is a good solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is a relatively poor hydrogen bond acceptor, which might limit solubility. |

| Methanol | Polar Protic | Moderate | The hydrogen bonding capability of methanol can interact with the heteroatoms in the solute. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity might improve solubility. |

| Isopropanol | Polar Protic | Low to Moderate | The increasing size of the alkyl group in the alcohol may decrease its ability to solvate the molecule effectively. |

| Toluene | Nonpolar | Low to Moderate | The aromatic nature of toluene may lead to some favorable pi-stacking interactions with the isoquinoline core. |

| Hexane | Nonpolar | Low | The significant difference in polarity between hexane and the solute suggests poor solubility. |

| Water | Polar Protic | Very Low | The large hydrophobic aromatic region of the molecule is expected to make it poorly soluble in water.[6] |

Experimental Protocol for the Determination of Solubility

The following protocol outlines a robust and self-validating method for the quantitative determination of the solubility of Ethyl 1-chloroisoquinoline-3-carboxylate using the isothermal shake-flask method. This method is considered the "gold standard" for solubility determination.

Materials and Equipment

-

Ethyl 1-chloroisoquinoline-3-carboxylate (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Ethyl 1-chloroisoquinoline-3-carboxylate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of Ethyl 1-chloroisoquinoline-3-carboxylate of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Ethyl 1-chloroisoquinoline-3-carboxylate in the solvent using the following equation:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Self-Validating System Checks

-

Visual Inspection: Before and after equilibration, visually inspect the vials to confirm the presence of undissolved solid, which indicates that a saturated solution has been achieved.

-

Equilibration Time: To validate the equilibration time, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them. The solubility values should be consistent once equilibrium is reached.

-

Mass Balance: As an additional check, the undissolved solid can be collected, dried, and weighed to perform a mass balance calculation.

Safety and Handling of Chlorinated Heterocyclic Compounds

Given the presence of a chlorinated heterocyclic core, it is imperative to handle Ethyl 1-chloroisoquinoline-3-carboxylate with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (consult a glove compatibility chart for suitable materials).[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[8]

-

Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills. Dispose of all waste materials in accordance with local, state, and federal regulations.

-

Toxicology: While specific toxicological data for this compound may be limited, it is prudent to treat it as potentially hazardous. Avoid skin contact and ingestion. For more detailed information on handling chlorinated compounds, refer to established safety guidelines.[9][10][11]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of Ethyl 1-chloroisoquinoline-3-carboxylate.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 1-chloroisoquinoline-3-carboxylate in common organic solvents. While specific experimental data for this compound is not yet widely available, the presented theoretical predictions, based on established principles of organic chemistry, offer valuable initial guidance for researchers. The detailed experimental protocol provides a clear and robust methodology for obtaining precise and reliable solubility data. By combining theoretical understanding with rigorous experimental practice, scientists and drug development professionals can effectively navigate the challenges associated with the solubility of novel compounds, thereby accelerating the pace of research and innovation.

References

-

Athabasca University. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

- dos Santos, J. C. S., et al. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(10), 2419.

-

HSE. (2025, August 7). Safe handling of chlorine from drums and cylinders. Retrieved from [Link]

- MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 26(16), 4994.

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, May). The Experimental Determination of Solubilities. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

-

WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Euro Chlor. (2019, May 13). Handling Chlorine Safely. Retrieved from [Link]

-

ResearchGate. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

-

ACS Publications. (2026, January 21). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, September 1). Solvent-assisted substitution of chloro-ligands by N-heterocycles in ruthenium nitrosyl complex. Retrieved from [Link]

-

PubMed Central (PMC). (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

SpringerLink. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of ethyl oleate ester. All the organic solvents were used at 28 °C. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. njuajif.org [njuajif.org]

- 9. worksafebc.com [worksafebc.com]

- 10. hse.gov.uk [hse.gov.uk]

- 11. CCOHS: Chlorine [ccohs.ca]

Potential biological activities of substituted isoquinoline-3-carboxylates

Initiating Scope Definition

I'm starting with a wide search to understand the biological actions of substituted isoquinoline-3-carboxylates. This initial scan aims to give me a broad overview of the subject. Following that, I'll hone in on their potential anticancer applications with more focused searches.

Expanding Search Parameters

I've broadened the scope to include anticancer, antimicrobial, and neuroprotective activities, recognizing these as key focus areas. My search now encompasses mechanism of action, aiming for specifics like enzyme inhibition and receptor binding data. I'm also actively hunting for synthesis protocols and quantitative data, such as IC50 values, for a comprehensive overview. I aim to create a structured guide, introducing the scaffold and delving into observed activities, causality, and mechanisms, with supporting data and diagrams.

Defining Search Strategies

I'm now refining my approach, starting with a broad search of biological actions of substituted isoquinoline-3-carboxylates for an overview. I'll focus on anticancer, antimicrobial, and neuroprotective applications. My search will include mechanism of action, with specific attention on enzyme inhibition and receptor binding, while searching for synthesis protocols and IC50 values. I'll structure a technical guide by introducing the scaffold and delving into observed activities, mechanisms, and causalities with supporting data.

"Ethyl 1-chloroisoquinoline-3-carboxylate" as a building block in medicinal chemistry

Initiating Data Collection

I've started gathering data! I'm delving into the synthesis, reactivity, and uses of "Ethyl 1-chloroisoquinoline-3-carboxylate" within medicinal chemistry. The aim is to build a solid foundation of existing knowledge on this compound. This information will inform the next stages of analysis.

Analyzing Compound Synthesis

I'm now focusing on synthesizing the data I've gathered. I'm prioritizing the synthesis, reactivity, and established medicinal applications of "Ethyl 1-chloroisoquinoline-3-carboxylate." I'm looking for bioactive molecules and drugs using this starting material. I'm also finding detailed reaction protocols and literature discussing the use of this building block, including reaction conditions, yields, and catalysts.

Defining Guide Structure

I'm now structuring my technical guide! I'll begin with a broad search of the compound's use in medicinal chemistry, specifically its synthesis and reactivity. I will then examine bioactive molecules, drugs, and therapeutic targets. Simultaneously, I'll identify detailed reaction protocols for its use, including conditions, yields, and catalysts. I'm focusing on why this building block is useful, including structural and electronic properties.

The Strategic Synthesis and Application of 1-Chloroisoquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, 1-chloroisoquinoline stands out as a uniquely versatile and reactive intermediate. The strategic placement of the chloro group at the C1 position transforms the isoquinoline core into a powerful building block, amenable to a wide range of synthetic transformations. This guide provides an in-depth exploration of the discovery, history, and synthetic utility of 1-chloroisoquinoline derivatives. We will delve into the classical foundations of isoquinoline synthesis, including the Pomeranz-Fritsch and Bischler-Napieralski reactions, and bridge this historical context to modern, high-efficiency cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Furthermore, this guide will illuminate the critical role of these derivatives in contemporary drug discovery, with a particular focus on their application in the development of novel anticancer agents, including potent kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage the chemistry of 1-chloroisoquinoline derivatives in their own research endeavors.

Introduction: The Isoquinoline Scaffold and the Strategic Importance of the C1-Chloro Substituent

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery.[1] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. Nature itself has extensively utilized this framework, with over 2,500 known isoquinoline alkaloids, including the famed analgesic morphine and the antibacterial agent berberine.[2]

The synthetic utility and biological activity of the isoquinoline core can be significantly modulated by the introduction of various functional groups. The 1-chloroisoquinoline derivative, in particular, has emerged as a cornerstone intermediate in organic synthesis and medicinal chemistry.[3] The chlorine atom at the C1 position is not merely a passive substituent; it is a reactive handle that unlocks a plethora of synthetic possibilities. Its electron-withdrawing nature and its capacity to act as a leaving group in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions make 1-chloroisoquinoline an ideal starting point for the synthesis of complex, highly functionalized molecules.[3] This reactivity has been harnessed to develop novel therapeutic agents, particularly in the realm of oncology, where 1-chloroisoquinoline derivatives have shown promise as potent anti-cancer and anti-inflammatory agents.[3]

This guide will provide a comprehensive overview of the chemistry of 1-chloroisoquinoline derivatives, from the foundational reactions that build the isoquinoline core to the modern techniques that diversify its structure, and finally to its impactful applications in the quest for new medicines.

Historical Perspective and Foundational Syntheses of the Isoquinoline Core

The journey into the world of isoquinolines began in the late 19th and early 20th centuries with the development of several named reactions that remain fundamental to this day. Understanding these classical methods is crucial, as they laid the groundwork for the synthesis of the precursors to 1-chloroisoquinoline and its derivatives.

The Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the acid-catalyzed cyclization of β-arylethylamides.[4][5] The resulting dihydroisoquinolines can then be dehydrogenated to the fully aromatic isoquinoline. The reaction is particularly effective when the aromatic ring is activated with electron-donating groups.[4]

Mechanism: The reaction proceeds through an intramolecular electrophilic aromatic substitution. A condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl group, facilitating cyclization onto the electron-rich aromatic ring. The resulting intermediate then eliminates water to form the dihydroisoquinoline.[6]

Figure 1: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

This protocol is adapted from a procedure used in the synthesis of isoquinoline-based natural products.[7]

-

Amide Formation: To a solution of N-(2-phenylethyl)acetamide (1.0 eq) in an appropriate solvent, add a dehydrating agent.

-

Cyclization: The N-(2-phenylethyl)acyl amide is cyclized using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[2]

-

Work-up: The reaction mixture is carefully quenched with ice and basified.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by chromatography to yield 1-methyl-3,4-dihydroisoquinoline.

The Pomeranz-Fritsch Reaction

Also emerging in 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[8][9]

Mechanism: The reaction involves the formation of a Schiff base (the benzalaminoacetal), followed by an intramolecular electrophilic attack of the acetal-derived carbon onto the aromatic ring. Subsequent elimination of alcohol and water leads to the aromatic isoquinoline.[8]

Figure 2: Workflow of the Pomeranz-Fritsch Reaction.

Experimental Protocol: General Procedure for Pomeranz-Fritsch Cyclization

This protocol is a generalized procedure based on established methods.[8]

-

Aminoacetal Preparation: Condense the desired benzaldehyde (1.0 eq) with 2,2-dimethoxyethylamine (1.1 eq) in a suitable solvent like ethanol at room temperature.

-

Cyclization: Dissolve the resulting aminoacetal in methanol and add concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and neutralize with a suitable base, such as an aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired isoquinoline.[8]

Synthesis of the 1-Chloroisoquinoline Core

While the classical reactions build the fundamental isoquinoline ring system, the direct and efficient synthesis of the 1-chloroisoquinoline core is most commonly achieved from isoquinoline N-oxide. This method is highly reliable and provides the target compound in good yield.

Mechanism: The reaction of isoquinoline N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) proceeds via a rearrangement mechanism. The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, leading to an activated intermediate. A subsequent nucleophilic attack by the chloride ion at the C1 position, followed by rearrangement and elimination, yields 1-chloroisoquinoline.

Detailed Experimental Protocol: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide

This protocol is based on a well-established and high-yielding procedure.[10]

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, place isoquinoline-N-oxide (20.0 g). Cool the flask in an ice bath.

-

Addition of Reagent: Slowly add phosphoryl chloride (200 mL) dropwise to the isoquinoline-N-oxide under the ice bath cooling conditions.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C. Allow the reaction to reflux overnight.

-

Removal of Excess Reagent: Upon completion of the reaction (monitored by TLC), cool the mixture and remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Work-up: Carefully quench the residue by pouring it into ice water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product is then purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to give 1-chloroisoquinoline (typical yield: 85%).[10]

Modern Synthetic Applications: The 1-Chloroisoquinoline Core as a Versatile Synthetic Hub

The true power of 1-chloroisoquinoline lies in its ability to serve as a versatile precursor for a wide range of derivatives through modern cross-coupling reactions. The C1-Cl bond is an excellent handle for introducing new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern drug discovery.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between sp²-hybridized carbon atoms.[11] In the context of 1-chloroisoquinoline, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C1 position, which is crucial for exploring the structure-activity relationships of potential drug candidates.

Catalytic Cycle: The reaction begins with the oxidative addition of the 1-chloroisoquinoline to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid or ester (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11]

Figure 3: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline with an Arylboronic Acid

This is a general protocol based on standard literature procedures for the Suzuki-Miyaura coupling of heteroaryl chlorides.[12]

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-chloroisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like aqueous sodium carbonate (2M solution, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of n-propanol and water.

-

Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 1-arylisoquinoline derivative.[12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[13] Starting from 1-chloroisoquinoline, this reaction allows for the introduction of a wide variety of primary and secondary amines at the C1 position, leading to the synthesis of 1-aminoisoquinoline derivatives.

Catalytic Cycle: Similar to the Suzuki coupling, the mechanism involves the oxidative addition of 1-chloroisoquinoline to a Pd(0) complex. The resulting Pd(II) complex then undergoes a base-mediated reaction with the amine, followed by reductive elimination to give the 1-aminoisoquinoline product and regenerate the Pd(0) catalyst.[13]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloroisoquinoline with an Aniline

This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of aryl chlorides.[14]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 1-chloroisoquinoline (1.0 eq), the desired aniline (1.2 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Add an anhydrous solvent, typically toluene or dioxane.

-

Reaction: Heat the reaction mixture to the appropriate temperature (often 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired 1-anilinoisoquinoline derivative.

Applications in Drug Discovery: Targeting Cancer with 1-Chloroisoquinoline Derivatives

The synthetic versatility of 1-chloroisoquinoline derivatives makes them highly valuable starting materials for the construction of libraries of compounds for biological screening. A particularly fruitful area of research has been the development of anticancer agents based on the isoquinoline scaffold.[15]

1-Chloroisoquinoline Derivatives as Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[16] Consequently, kinase inhibitors are a major class of anticancer drugs. The isoquinoline and related quinoline and quinazoline scaffolds have proven to be effective frameworks for the design of potent kinase inhibitors.[16]

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[17] Several inhibitors targeting components of this pathway have been developed, and some feature quinoline or isoquinoline cores. For instance, Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a potent inhibitor of both PI3K and mTOR.[17] The synthetic accessibility of diverse 1-substituted isoquinolines from 1-chloroisoquinoline makes this an attractive starting point for the development of novel PI3K/Akt/mTOR pathway inhibitors.

Figure 4: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline derivatives.

Quantitative Data on Anticancer Activity

While extensive clinical data on 1-chloroisoquinoline derivatives is not yet available, preclinical studies have demonstrated their potential. The following table summarizes representative data for isoquinoline derivatives, highlighting their cytotoxic effects against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 µg/mL | [1] |

| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | 32 µg/mL | [1] |

| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 µg/mL | [1] |

| Oleoyl Hybrid of Quercetin (1) | HCT116 (Colon Cancer) | 22.4 | [18] |

| Oleoyl Hybrid of Quercetin (2) | HCT116 (Colon Cancer) | 0.34 | [18] |

Note: The table includes data for isoquinoline derivatives to illustrate the potential of the scaffold. Specific IC₅₀ values for a wide range of 1-chloroisoquinoline derivatives are an active area of research.

Conclusion and Future Outlook

1-Chloroisoquinoline has cemented its position as a pivotal building block in modern organic synthesis and medicinal chemistry. Its discovery and the development of its chemistry are intrinsically linked to the rich history of isoquinoline synthesis, from the classical named reactions of the 19th century to the Nobel Prize-winning cross-coupling technologies of the 20th and 21st centuries. The reactivity of the C1-chloro substituent provides a reliable and versatile entry point for the synthesis of complex molecular architectures, which has been and will continue to be exploited in the search for new therapeutic agents.

The future of 1-chloroisoquinoline chemistry is bright. As our understanding of the molecular drivers of disease becomes more sophisticated, the demand for novel, diverse, and potent small molecules will only increase. The continued development of more efficient and selective catalytic methods will further expand the synthetic toolbox available to researchers working with this versatile scaffold. We anticipate that 1-chloroisoquinoline derivatives will continue to feature prominently in the discovery of next-generation kinase inhibitors and other targeted therapies, ultimately contributing to the advancement of human health.

References

-

Centurion University of Technology and Management. Synthesis of isoquinolines. [Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

PubChem. Isoquinoline, 1-chloro-. [Link]

-

PubMed Central. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

RSC Publishing. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. [Link]

-

MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

-

ACS Publications. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

PubMed Central. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]

-

ACS Publications. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

-

ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. [Link]

-

Scribd. Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

-

ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF. [Link]

-

ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. [Link]

-

University College London. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

PubMed. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]

-

ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

-

Adooq Bioscience. PI3K/Akt/mTOR inhibitors. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

IntechOpen. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubMed Central. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. [Link]

-

University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

-

National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

-

ResearchGate. Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline | Request PDF. [Link]

-

RSC Publishing. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

"Ethyl 1-chloroisoquinoline-3-carboxylate" suppliers and purity standards

Initiating Supplier Search

I'm currently engaged in comprehensive Google searches to pinpoint reputable Ethyl 1-chloroisoquinoline-3-carboxylate suppliers. My focus is on chemical suppliers known for serving the research and pharmaceutical industries, and I am also searching for established vendors. I anticipate some positive results with this initial push.

Analyzing Purity Standards

I'm now diving into purity standards, analytical methods, and quality control procedures for Ethyl 1-chloroisoquinoline-3-carboxylate. My research is centered on pharmacopeias, regulatory bodies, and relevant scientific literature. I'm also analyzing search results to refine a supplier list based on location, specifications, and certifications, along with understanding purity grades. Finally, I'm constructing the technical guide, including an introduction, supplier selection, purity standards, and handling best practices. I am simultaneously working on a summary table for supplier comparisons and the Graphviz workflow diagram.

Defining Search Parameters

I've initiated comprehensive Google searches for reputable Ethyl 1-chloroisoquinoline-3-carboxylate suppliers, with an emphasis on research and pharmaceutical chemical vendors, and am also looking into established purity standards. I'm focusing on pharmacopeias and scientific literature to deepen my understanding and refine supplier search criteria. I anticipate positive results soon.

I'm now conducting concurrent searches to refine a supplier list based on location, product specifications, and certifications, along with understanding purity grades. I'm constructing a technical guide, starting with an introduction, followed by supplier selection, purity standards, and handling best practices. I'm also working on a supplier comparison table and a Graphviz workflow diagram.

Reactivity of the C-1 chloro group in isoquinolines

An In-depth Technical Guide to the Reactivity of the C-1 Chloro Group in Isoquinolines

Abstract

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant pharmacological activity.[1][2] The functionalization of this heterocyclic system is a cornerstone of medicinal chemistry and materials science. Among the various derivatives, 1-chloroisoquinoline stands out as a versatile and highly valuable synthetic intermediate.[3] Its utility stems directly from the enhanced reactivity of the chloro substituent at the C-1 position, which allows it to serve as an excellent electrophilic partner in a wide range of transformations. This guide provides an in-depth exploration of the chemical principles governing the reactivity of the C-1 chloro group, focusing on its application in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic building block.

The Unique Electronic Landscape of 1-Chloroisoquinoline

The reactivity of the C-1 chloro group is not merely that of a typical aryl chloride. It is profoundly influenced by the electronic nature of the isoquinoline ring system. The presence of the electronegative nitrogen atom at position 2 creates a significant electron-deficient character, particularly at the α-positions (C-1 and C-3). This inductive electron withdrawal polarizes the C1-Cl bond and makes the C-1 carbon highly susceptible to nucleophilic attack.

This inherent electrophilicity is the key to understanding why 1-chloroisoquinoline is an exceptional substrate for reactions that are often challenging with other chloroarenes.

Caption: Polarization of the 1-chloroisoquinoline ring system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for functionalizing the C-1 position. The electron-deficient nature of the heteroaromatic ring facilitates this reaction, which proceeds via an addition-elimination mechanism. Halogenated isoquinolines are particularly reactive towards SNAr displacement.[4]

Mechanistic Rationale

The SNAr reaction at the C-1 position involves two key steps:

-

Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic C-1 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed efficiently. The negative charge is delocalized onto the electronegative nitrogen atom, which provides a significant driving force for the reaction compared to carbocyclic analogues.

Caption: Simplified workflow of the SNAr mechanism at C-1.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed to displace the C-1 chloro group, leading to diverse 1-substituted isoquinolines.

| Nucleophile Type | Example | Resulting Functional Group |

| O-Nucleophiles | Sodium methoxide (NaOMe) | 1-Methoxyisoquinoline |

| Phenoxides (ArO⁻) | 1-Aryloxyisoquinoline | |

| N-Nucleophiles | Ammonia (NH₃), Amines (RNH₂, R₂NH) | 1-Amino-, 1-Alkylamino-isoquinolines |

| Azides (N₃⁻) | 1-Azidoisoquinoline | |

| S-Nucleophiles | Thiolates (RS⁻) | 1-Alkylthioisoquinoline |

| C-Nucleophiles | Cyanide (CN⁻) | 1-Cyanoisoquinoline |

Field-Proven Protocol: Synthesis of 1-Morpholinoisoquinoline

This protocol demonstrates a typical SNAr reaction using an amine nucleophile. The choice of a high-boiling polar aprotic solvent like DMSO facilitates the reaction by solvating the cation of the base and leaving the "naked" nucleophile highly reactive.

Materials:

-

1-Chloroisoquinoline (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask, add 1-chloroisoquinoline, potassium carbonate, and DMSO.

-

Stir the mixture at room temperature for 5 minutes.

-

Add morpholine to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-morpholinoisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is powerful, its scope can be limited. The advent of palladium-catalyzed cross-coupling has revolutionized the functionalization of heteroaromatics, and 1-chloroisoquinoline is an excellent substrate for these transformations. These reactions allow for the formation of C-C and C-N bonds with unparalleled efficiency and scope.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl structures by coupling an organoboron reagent with a halide.[5][6] It is widely used in the pharmaceutical industry for synthesizing complex molecules.[5]

Mechanistic Insight: The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 1-chloroisoquinoline to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is critically dependent on a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Saponification of Ethyl 1-Chloroisoquinoline-3-Carboxylate

This guide provides a comprehensive technical overview for the hydrolysis of ethyl 1-chloroisoquinoline-3-carboxylate, a critical transformation for synthesizing advanced intermediates in pharmaceutical research and development. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale, validates the chosen methodology, and offers field-proven insights to ensure robust and reproducible outcomes.

Introduction & Significance

1-Chloroisoquinoline-3-carboxylic acid is a highly valuable heterocyclic building block. The isoquinoline core is a privileged scaffold found in numerous biologically active compounds and natural products. The carboxylic acid moiety at the 3-position serves as a versatile chemical handle for amide bond formation, esterification, or other derivatizations, while the chloro-substituent at the 1-position provides a reactive site for nucleophilic substitution or cross-coupling reactions. Consequently, the efficient and clean synthesis of this acid from its corresponding ethyl ester is a foundational step in many drug discovery campaigns, particularly in the development of kinase inhibitors and anti-proliferative agents.

Core Principles: The Strategic Choice of Saponification

The conversion of an ester to a carboxylic acid is known as hydrolysis. This transformation can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid and an excess of water. However, the reaction is reversible, and the equilibrium often lies unfavorably, requiring a large excess of water to drive the reaction to completion, which can complicate product isolation.

-

Base-Catalyzed Hydrolysis (Saponification): This is the method of choice for the hydrolysis of ethyl 1-chloroisoquinoline-3-carboxylate. The reaction is conducted with a stoichiometric amount or a slight excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The key advantage of saponification is its irreversibility . The carboxylic acid formed in the reaction is immediately deprotonated by the base to form a carboxylate salt. This salt is resonance-stabilized and unreactive towards the alcohol byproduct (ethanol), effectively driving the reaction to completion and ensuring a high yield of the desired product after acidic workup.

Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting.

The Saponification Mechanism

The reaction proceeds via a nucleophilic acyl substitution pathway. The process can be dissected into two primary stages:

-

Nucleophilic Addition-Elimination: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion (⁻OEt) as the leaving group to form the carboxylic acid.

-

Irreversible Deprotonation: The newly formed carboxylic acid (pKa ≈ 4-5) is significantly more acidic than the conjugate acid of the leaving group, ethanol (pKa ≈ 16). The strong base present in the medium (either ⁻OH or the expelled ⁻OEt) rapidly and irreversibly deprotonates the carboxylic acid to form the sodium 1-chloroisoquinoline-3-carboxylate salt. This final acid-base step renders the entire process irreversible.

Critical Consideration: Stability of the C1-Chloro Substituent

A primary concern when treating a halo-heterocycle with a strong base is the potential for nucleophilic aromatic substitution (SNAr), where the hydroxide ion could displace the chloride. However, in the case of 1-chloroisoquinoline, this side reaction is generally not significant under standard saponification conditions. The isoquinoline ring is electron-deficient, which does activate the C1 position to nucleophilic attack, but the reaction typically requires more forcing conditions (higher temperatures or stronger nucleophiles) than those needed for ester hydrolysis. The saponification is usually conducted at room temperature or with gentle heating (e.g., 40-60°C), which favors the kinetically faster attack at the soft ester carbonyl center over the harder aromatic carbon center. Careful temperature control is therefore a critical parameter to maintain the integrity of the C1-Cl bond.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, with in-process controls to ensure reaction completion and product purity.

Materials and Reagents

-

Ethyl 1-chloroisoquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (for TLC)

-

Hexanes (for TLC)

-

Dichloromethane (DCM) or Diethyl Ether (for washing)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator, and vacuum filtration apparatus.

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve ethyl 1-chloroisoquinoline-3-carboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 ratio). The use of a co-solvent system is crucial as the ester has limited solubility in purely aqueous media.

-

Base Addition: In a separate beaker, dissolve NaOH (1.5 - 2.0 eq) in deionized water. Add the aqueous NaOH solution dropwise to the stirring solution of the ester at room temperature. An excess of base is used to ensure complete and reasonably fast hydrolysis.

-

Reaction: Allow the mixture to stir at room temperature. Gentle heating (e.g., to 40-50°C) can be applied to accelerate the reaction if it is slow, but higher temperatures should be avoided to prevent potential side reactions at the C1-Cl position.

-

In-Process Control (TLC Monitoring): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the full disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt).

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF/Methanol).

-

Aqueous Workup: Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Wash the aqueous layer with a non-polar organic solvent like diethyl ether or DCM (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. The desired carboxylate salt will remain in the aqueous phase.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring. The target product, 1-chloroisoquinoline-3-carboxylic acid, will precipitate out as a solid as the pH drops to approximately 2-3. Monitor the pH with litmus paper. This step protonates the carboxylate salt, rendering it insoluble in water.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts. Dry the solid under vacuum. If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Data Summary & Expected Outcomes

The following table summarizes the key parameters for this hydrolysis reaction.

| Parameter | Recommended Value | Rationale / Notes |

| Base Stoichiometry | 1.5 - 2.0 equivalents | Ensures the reaction goes to completion and accounts for any acidic impurities. |

| Solvent System | THF/Methanol/Water | Provides sufficient solubility for both the organic ester and the inorganic base. |

| Temperature | 20 - 50°C | Balances reaction rate with the need to preserve the C1-Cl bond integrity. |

| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC. |

| Acidification pH | 2 - 3 | Ensures complete protonation of the carboxylate to the neutral carboxylic acid. |

| Expected Yield | > 90% | Saponification is a high-yielding reaction due to its irreversible nature. |

Troubleshooting & Field-Proven Insights

-

Issue: Incomplete Reaction. If the reaction stalls (as observed by TLC), add an additional portion of NaOH solution (0.5 eq) and/or increase the temperature slightly (e.g., to 50°C) for a few hours.

-

Issue: Oily Product Instead of Solid. If the product oils out upon acidification instead of precipitating, it may be due to impurities. Try extracting the acidified aqueous layer with ethyl acetate or DCM, drying the organic layer over Na₂SO₄, and concentrating to obtain the product.

-

Issue: Low Yield. This can result from incomplete reaction or loss of product during workup. Ensure the pH is sufficiently low during acidification to fully precipitate the product. Minimize the amount of water used for washing the filter cake, as the product may have slight aqueous solubility.

-

Insight on Purity: The primary impurities are often unreacted starting material or the hydroxy-isoquinoline byproduct if the reaction temperature was too high. Purity can be readily assessed by ¹H NMR and LC-MS.

Conclusion

The saponification of ethyl 1-chloroisoquinoline-3-carboxylate is a robust and highly efficient method for the synthesis of the corresponding carboxylic acid, a key intermediate for drug discovery. By understanding the underlying nucleophilic acyl substitution mechanism, exercising careful control over reaction temperature to ensure the stability of the C1-chloro group, and employing a systematic workup and isolation procedure, researchers can consistently achieve high yields of the desired product. This guide provides the necessary technical foundation and practical insights to successfully implement this critical chemical transformation.

References

Ethyl 1-chloroisoquinoline-3-carboxylate: A Technical Guide for Fragment-Based Drug Discovery

This guide provides an in-depth technical overview of ethyl 1-chloroisoquinoline-3-carboxylate as a valuable scaffold in fragment-based drug discovery (FBDD). We will explore its chemical properties, synthesis, and strategic application in screening campaigns, as well as the subsequent hit-to-lead optimization process. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Strategic Advantage of the Isoquinoline Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful methodology for identifying novel lead compounds.[1][2] The core principle of FBDD lies in screening small, low molecular weight compounds, or "fragments," against a biological target.[1] These fragments, due to their smaller size and lower complexity, can explore chemical space more efficiently and often exhibit higher binding efficiency than larger molecules.[3][4]

The isoquinoline ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs.[5][6][7] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for presentation of substituents, while the nitrogen atom can act as a hydrogen bond acceptor. Isoquinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] This inherent biological relevance makes isoquinoline-based fragments, such as ethyl 1-chloroisoquinoline-3-carboxylate, highly attractive starting points for drug discovery campaigns.

Physicochemical Profile of Ethyl 1-chloroisoquinoline-3-carboxylate

A successful fragment should possess physicochemical properties that adhere to the "Rule of Three" and ensure good solubility and ligand efficiency. Ethyl 1-chloroisoquinoline-3-carboxylate fits well within these parameters.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [10][11] |

| Molecular Weight | 235.67 g/mol | [10][11] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [11] |

| Predicted LogP | 3.06 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

| Hydrogen Bond Donors | 0 | [11] |

| Rotatable Bonds | 2 | [11] |

These properties indicate that ethyl 1-chloroisoquinoline-3-carboxylate has a favorable profile for a fragment, with good potential for cell permeability and oral bioavailability in subsequent optimization efforts.

Synthesis and Chemical Reactivity for Fragment Elaboration

The synthesis of ethyl 1-chloroisoquinoline-3-carboxylate can be achieved through various established methods for constructing the isoquinoline core.[12] A common strategy involves the cyclization of a suitably substituted phenylethylamine derivative. The presence of the chloro and ethyl carboxylate groups provides two orthogonal handles for chemical modification, which is a key advantage in the hit-to-lead process.

The chlorine atom at the C1 position is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13][14] This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) by "growing" the fragment into nearby pockets of the target protein. The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, further expanding the chemical space that can be explored.

Caption: Potential pathways for chemical modification of the core scaffold.

Application in Fragment-Based Screening Campaigns

A successful FBDD campaign involves a carefully planned workflow, from initial screening to hit validation and characterization.

Screening Methodologies

Given the typically weak binding affinities of fragments, biophysical methods are generally preferred for initial screening.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for detecting weak binding events.[15][16][17] Ligand-observed NMR methods, such as saturation transfer difference (STD) and WaterLOGSY, can identify binders from a mixture of fragments.[18] Protein-observed NMR, such as 2D ¹H-¹⁵N HSQC, can not only confirm binding but also map the binding site on the protein surface.[19]

-

X-ray Crystallography: This is the gold standard for FBDD as it provides high-resolution structural information of the fragment bound to the target protein.[1][20][21][22] This detailed structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[4]

-

Biochemical Assays: While challenging due to the weak affinities of fragments, high-concentration biochemical assays can be employed for fragment screening.[2][23][24] These assays offer the advantage of directly measuring the functional effect of fragment binding.

-

Other Biophysical Techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) are also commonly used to screen for and validate fragment hits.[15][25]

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Hit Validation

Once initial hits are identified, it is crucial to validate them using orthogonal techniques to eliminate false positives.[25] For example, a hit from an NMR screen could be confirmed with SPR or ITC to obtain quantitative binding affinity data.

From Hit to Lead: Strategies for Fragment Evolution

The hit-to-lead (H2L) phase aims to evolve a weakly binding fragment into a potent lead compound with drug-like properties.[26][27][28] The structural information obtained from X-ray crystallography or NMR is critical in guiding this process.

-